4-Chloro-6,8-dimethoxy-2-methylquinoline
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Overview
Description
4-Chloro-6,8-dimethoxy-2-methylquinoline is a chemical compound with the molecular formula C12H12ClNO2 and a molecular weight of 237.69 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline can be achieved through several synthetic routes. One common method involves the cyclization of suitable aniline-type precursors using classic methods for quinoline ring assembly. For example, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed . These reactions typically involve the use of glycerol, sulfuric acid, and an α,β-unsaturated carbonyl compound such as crotonaldehyde.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,8-dimethoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in substitution reactions include dimethylamine, which can replace the chlorine atom under heating in a solvent such as dimethylformamide (DMF) . Other reagents and conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with dimethylamine results in the formation of 4-dimethylamino-6,8-dimethoxyquinoline .
Scientific Research Applications
4-Chloro-6,8-dimethoxy-2-methylquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. detailed information on its mechanism of action is limited and may require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6,8-dimethoxy-2-methylquinoline include:
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline
Uniqueness
This compound is unique due to the specific positions of the chlorine and methoxy groups on the quinoline ring
Properties
IUPAC Name |
4-chloro-6,8-dimethoxy-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLNMJWYDJLDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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